molecular formula C11H7F3O3S B1335318 2-Naphthyl trifluoromethanesulfonate CAS No. 3857-83-8

2-Naphthyl trifluoromethanesulfonate

Cat. No.: B1335318
CAS No.: 3857-83-8
M. Wt: 276.23 g/mol
InChI Key: MDWRQYBWVTXIIJ-UHFFFAOYSA-N
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Description

. This compound is known for its application in various organic synthesis reactions, particularly in the field of arylation.

Mechanism of Action

Target of Action

2-Naphthyl trifluoromethanesulfonate, also known as 2-naphthyl triflate, is primarily used as an arylating agent . It is involved in the arylation of 1-(methoxycarbonyl)-2,5-dihydropyrrole by Heck reaction . The primary target of this compound is the 1-(methoxycarbonyl)-2,5-dihydropyrrole molecule .

Mode of Action

This compound interacts with its target through a process known as arylation . In this process, this compound donates an aryl group to the 1-(methoxycarbonyl)-2,5-dihydropyrrole molecule . This results in the formation of a new carbon-carbon bond, altering the structure and properties of the target molecule .

Biochemical Pathways

The arylation process involving this compound affects the biochemical pathway of the 1-(methoxycarbonyl)-2,5-dihydropyrrole molecule . The addition of the aryl group can lead to changes in the molecule’s reactivity, potentially affecting downstream reactions and pathways . .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the nature of the target molecule and the context in which it is used. In the case of the arylation of 1-(methoxycarbonyl)-2,5-dihydropyrrole, the result is the formation of a new molecule with altered properties . This can have various effects at the molecular and cellular level, depending on the role of the newly formed molecule.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other molecules that can interact with this compound. For example, the presence of certain catalysts can enhance its reactivity . Additionally, this compound is a solid at room temperature , and its solubility in different solvents can affect its availability for reactions.

Preparation Methods

2-Naphthyl trifluoromethanesulfonate can be synthesized through the reaction of 2-naphthol with triflic anhydride. The reaction typically occurs in the presence of a base such as pyridine to neutralize the triflic acid byproduct . The reaction conditions often involve maintaining a low temperature to prevent decomposition and ensure high yield.

Chemical Reactions Analysis

2-Naphthyl trifluoromethanesulfonate undergoes several types of chemical reactions:

Scientific Research Applications

2-Naphthyl trifluoromethanesulfonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Naphthyl trifluoromethanesulfonate can be compared with other aryl triflates such as phenyl trifluoromethanesulfonate and 1-cyclohexenyl trifluoromethanesulfonate . While all these compounds share the triflate functional group, this compound is unique due to its naphthalene backbone, which can influence its reactivity and the types of reactions it undergoes. Other similar compounds include:

Properties

IUPAC Name

naphthalen-2-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3O3S/c12-11(13,14)18(15,16)17-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWRQYBWVTXIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404111
Record name 2-Naphthyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3857-83-8
Record name 2-Naphthyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Naphthyl Trifluoromethanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2-Naphthyl Trifluoromethanesulfonate used in perylene modification?

A: this compound, along with its isomer 1-(Trimethylsilyl)-2-naphthyl trifluoromethanesulfonate, serves as a crucial dienophile in Diels-Alder cycloaddition reactions with perylene derivatives. [] This reaction allows for the extension of the perylene core at the bay region, a modification known to significantly influence the compound's electroluminescent properties. [] Essentially, it acts as a building block to construct larger, more complex perylene structures with potentially enhanced optical and electronic characteristics.

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